molecular formula C12H9NO2 B11898750 4-Methoxyfuro[3,2-C]quinoline

4-Methoxyfuro[3,2-C]quinoline

Katalognummer: B11898750
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: NGFQLXGMALXXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyfuro[3,2-C]quinoline is a heterocyclic compound with the molecular formula C12H9NO2 It is known for its unique structure, which combines a furoquinoline core with a methoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyfuro[3,2-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with an appropriate alkyne in the presence of a catalyst such as palladium or copper. The reaction proceeds through a series of steps, including cyclization and methoxylation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyfuro[3,2-C]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Methoxyfuro[3,2-C]quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxyfuro[3,2-C]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxyfuro[3,2-C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H9NO2

Molekulargewicht

199.20 g/mol

IUPAC-Name

4-methoxyfuro[3,2-c]quinoline

InChI

InChI=1S/C12H9NO2/c1-14-12-9-6-7-15-11(9)8-4-2-3-5-10(8)13-12/h2-7H,1H3

InChI-Schlüssel

NGFQLXGMALXXBJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=CC=CC=C2C3=C1C=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.